N-(prop-2-yn-1-yl)methanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-ynylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-3-4-5-8(2,6)7/h1,5H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSQCIRDYSOFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554517 | |
| Record name | N-(Prop-2-yn-1-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93501-84-9 | |
| Record name | N-(Prop-2-yn-1-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(prop-2-yn-1-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological Advances in the Synthesis of N Prop 2 Yn 1 Yl Methanesulfonamide and Its Analogues
Direct N-Alkylation Approaches with Propargylamine (B41283)
Direct N-alkylation of a sulfonamide with propargylamine or a propargyl halide represents the most straightforward conceptual approach to N-(prop-2-yn-1-yl)methanesulfonamide. This strategy has been realized through various reagents and conditions, each with distinct advantages and limitations.
Reaction with Methanesulfonyl Chloride
The reaction between an amine and a sulfonyl chloride is a classical and widely employed method for the formation of sulfonamides. wikipedia.orgnih.gov In the context of this compound, this involves the reaction of propargylamine with methanesulfonyl chloride. Typically, this reaction is carried out in the presence of a base to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com
The reaction of methanesulfonyl chloride with primary and secondary amines is a robust method for producing methanesulfonamides. wikipedia.org These resulting sulfonamides are notably stable and resistant to hydrolysis under both acidic and basic conditions. wikipedia.org While effective, a significant drawback of this method is the potential for the formation of genotoxic impurities, particularly when reacting an aniline (B41778) with methanesulfonyl chloride. nih.govorganic-chemistry.org This has prompted the development of alternative, milder methods. organic-chemistry.org
Table 1: Representative Conditions for N-Alkylation with Methanesulfonyl Chloride | Amine | Reagent | Base | Solvent | Temperature | Reference | |---|---|---|---|---|---| | Propargylamine | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0 °C | commonorganicchemistry.com | | Aniline | Benzenesulfonyl Chloride | Pyridine (B92270) | Room Temp | researchgate.net | | 2-Aminothiazole | 4-Methylbenzenesulfonyl Chloride | Sodium Acetate | Water | 80-85 °C | nih.gov | This table is for illustrative purposes and specific reaction conditions may vary.
Utilization of Methanesulfonic Anhydride (B1165640)
Methanesulfonic anhydride serves as an alternative to methanesulfonyl chloride for the methanesulfonylation of amines. chemicalbook.com A key advantage of using the anhydride is the avoidance of chlorinated by-product formation. chemicalbook.com The reaction with amines produces the corresponding methanesulfonamide (B31651) and methanesulfonic acid as the only byproduct. ias.ac.in
Methanesulfonic anhydride is a versatile reagent in organic synthesis, often used for the conversion of alcohols to mesylates. chemicalbook.com It is a white solid at room temperature and is soluble in various aprotic organic solvents. wikipedia.org The reaction with amines is typically performed in the presence of a base like pyridine or triethylamine. chemicalbook.com
Table 2: Comparison of Methanesulfonylating Agents
| Feature | Methanesulfonyl Chloride | Methanesulfonic Anhydride |
|---|---|---|
| Byproducts | Hydrogen Chloride | Methanesulfonic Acid. ias.ac.in |
| Chlorinated Impurities | Potential for formation | Avoided. chemicalbook.com |
| Physical State | Colorless liquid. wikipedia.org | White solid. wikipedia.org |
| Reactivity | Highly reactive | Generally less reactive than the chloride |
This table provides a general comparison; specific reactivity depends on the substrate and reaction conditions.
Diversified Synthetic Pathways to N-Substituted Propargylsulfonamides
Beyond direct alkylation, a range of more diverse synthetic strategies have been developed to access N-substituted propargylsulfonamides, offering access to a broader scope of analogues and accommodating various functional groups.
Amination Reactions of Sulfinate Derivatives
The reaction of sodium sulfinate with N-propargylamines has been explored as a route to 3-sulfonated quinolines through a copper-catalyzed electrophilic cyclization. researchgate.net While not a direct synthesis of this compound, this methodology highlights the utility of sulfinate derivatives in constructing complex sulfonamide-containing heterocycles from propargylamine precursors. The use of sodium sulfinates as a sulfonyl source is a valuable strategy in organic synthesis. researchgate.net
Alkylation of Trifluoromethanesulfonamide (B151150) with Propargyl Halides
The alkylation of trifluoromethanesulfonamide with propargyl halides, such as propargyl bromide, provides a pathway to N-propargyltrifluoromethanesulfonamides. This reaction typically proceeds via an SN2 mechanism. nih.gov The use of a base, such as sodium hydride, is necessary to deprotonate the sulfonamide, generating a more nucleophilic species for the alkylation reaction. nih.gov This method has been successfully applied in the synthesis of complex molecules, demonstrating its utility in modern organic synthesis. nih.gov The choice of solvent can be critical, with ethereal solvents like tetrahydrofuran (B95107) often being employed. nih.gov
Green Chemistry Principles and Sustainable Synthesis in Propargylsulfonamide Derivatization
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including propargylsulfonamides and their derivatives. nih.gov This involves the development of methods that are more environmentally friendly, cost-effective, and safer. nih.govmdpi.comnih.gov
Key aspects of green synthesis in this context include the use of water as a solvent, the development of reusable catalysts, and the avoidance of toxic reagents and solvents. rsc.orgrsc.org For instance, the synthesis of propargylamines, which are precursors to the target sulfonamides, has been achieved in water using recyclable, heterogeneous catalysts. rsc.org These catalysts, often based on metal nanoparticles supported on materials like nano magnetite, can be easily recovered and reused, reducing waste and cost. rsc.org
Furthermore, phyto-mediated synthesis, which utilizes plant extracts as reducing and capping agents for the formation of nanoparticles, represents an innovative and environmentally benign approach. nih.gov This method avoids the need for harsh chemicals and complex procedures. nih.govnih.gov The development of such sustainable methods is crucial for the future of chemical manufacturing, including the production of valuable intermediates like this compound and its analogues. ias.ac.inresearchgate.net
Elucidation of Reaction Mechanisms and Transformative Pathways of N Prop 2 Yn 1 Yl Methanesulfonamide
Alkyne Moiety Reactivity in Cycloaddition Processes
The terminal alkyne in N-(prop-2-yn-1-yl)methanesulfonamide serves as a reactive handle for various cycloaddition reactions, enabling the construction of complex heterocyclic structures. These reactions are fundamental in synthetic chemistry for building molecular diversity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to 1,2,3-Triazoles
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility. nih.gov In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. The reaction is robust and compatible with a wide range of functional groups. researchgate.net
The catalytic cycle typically involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. This intermediate then reacts with the azide, leading to a six-membered copper-containing ring, which subsequently rearranges and undergoes protonolysis to yield the stable triazole product and regenerate the copper(I) catalyst. The methanesulfonamide (B31651) group generally remains intact throughout the transformation, providing a site for further functionalization if desired. This reaction has been used to synthesize a variety of compounds, including potential pharmacological agents and functionalized materials. researchgate.netmdpi.com
Table 1: Examples of CuAAC Reactions with Propargyl Derivatives This table illustrates the general applicability of CuAAC to propargyl-containing compounds.
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product | Ref |
|---|---|---|---|---|---|
| Propargylated Dihydroartemisinin | Various Organic Azides | CuI / L-proline | Glycerol | 1,2,3-Triazole Derivatives | mdpi.com |
| Benzyl Azide | Phenylacetylene | CuI | Glycerol | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | mdpi.com |
| Octakis(3-azidopropyl)octasilsesquioxane | Propargylated Sulfonamides | Copper catalyst | Not specified | POSS-Sulfonamide Conjugate | researchgate.net |
[2+2+2] Cycloaddition Reactions with Diynes and Alkynes
The [2+2+2] cycloaddition is a powerful method for synthesizing six-membered rings, particularly substituted benzene (B151609) derivatives. While transition-metal-catalyzed variants are most common, thermal, metal-free strategies also exist. nih.gov In a formal [2+2+2] cycloaddition, the alkyne of a propargyl-containing molecule like this compound could theoretically react with two other alkyne units (e.g., from an α,ω-diyne) to form a substituted aromatic ring.
A notable metal-free pathway involves a cascade of pericyclic reactions. nih.gov For instance, a 1,6-diyne can undergo an intramolecular propargylic ene reaction to form a highly reactive vinylallene intermediate. This intermediate is then primed to undergo an intermolecular Diels-Alder reaction with a dienophile, such as the alkyne from this compound, to complete the formal [2+2+2] cycloaddition and generate a polycyclic structure. This sequence showcases the potential of the propargyl group to act as a building block in complex, multi-step transformations. nih.gov
Propargyl Group Functionalization
Beyond cycloadditions, the propargyl group itself can be directly functionalized through various electrophilic and transition-metal-catalyzed reactions.
Electrophilic Halogenation Reactions
The alkyne moiety is susceptible to electrophilic attack. Electrophilic halogenation of propargylic systems, such as this compound, can lead to various halogenated products. For example, the reaction of propargyl alcohols with sources of halonium ions (e.g., N-iodosuccinimide (NIS), N-bromosuccinimide (NBS)) can yield α-haloenones through a Meyer-Schuster-type rearrangement. nih.govescholarship.org
In this proposed pathway, the electrophilic halogen adds to the alkyne, forming a bridged halonium ion intermediate. Subsequent attack by a nucleophile (like water or the sulfonamide oxygen) and rearrangement leads to the final product. The specific outcome can be influenced by the catalyst and reaction conditions. For instance, gold(I) catalysts have been shown to facilitate the rearrangement of propargyl acetates to (E)-α-iodoenones with high selectivity. escholarship.org While direct studies on this compound are limited, the established reactivity of similar propargylic systems suggests its susceptibility to such transformations. nih.gov
Intramolecular Hydroamination Reactions
Intramolecular hydroamination involves the addition of the N-H bond of the sulfonamide across the alkyne's triple bond. This reaction provides a direct route to nitrogen-containing heterocyclic compounds. The reaction can be catalyzed by bases or transition metals, such as gold(I). nih.govresearchgate.net For N-propargyl amidines, gold(I) catalysis facilitates a 5-exo-dig cyclization to produce substituted imidazoles. researchgate.net Similarly, base-catalyzed intramolecular hydroamination of conjugated enynes has been developed to afford allenyl-substituted pyrrolidines. nih.gov A reagent-free method for intramolecular hydroamination of certain aryl-sulfonamides has also been developed to synthesize polysubstituted 4-quinolones. nih.gov These examples highlight the potential for this compound to undergo similar cyclizations to form five- or six-membered nitrogen heterocycles.
Intramolecular Cyclization and Rearrangement Mechanisms
The combination of the sulfonamide and propargyl groups within the same molecule allows for unique intramolecular reactions, often proceeding through allene (B1206475) intermediates. A common transformation is the base-catalyzed isomerization of a propargyl amide or sulfonamide to an allenic intermediate, which can then undergo cyclization. researchgate.netsci-hub.box
One such process is the migrative cyclization of propargyl sulfones, where a nucleophile triggers tautomerization to a sulfonylallene. nii.ac.jp This allene then undergoes a conjugate addition followed by an intramolecular Sₙ2'-type reaction, resulting in the formation of oxa- or azacycles with a 1,2-sulfonyl migration. nii.ac.jp Studies on N-propargylic amides have shown that they can cyclize under basic conditions to form oxazoles, a process that proceeds through an allenic intermediate. researchgate.netorganic-chemistry.org This tandem isomerization-cyclization strategy is a powerful tool for the rapid construction of complex nitrogen heterocycles from simple starting materials. sci-hub.boxnih.gov
Table 2: Examples of Intramolecular Cyclization of Propargyl Systems
| Substrate Type | Conditions | Intermediate Type | Product | Ref |
|---|---|---|---|---|
| N-propargylic amides | K₂CO₃, DMSO, 140 °C | Allenyl amide | 2-Trifluoromethyl-oxazoles | organic-chemistry.org |
| Propargyl sulfones | Nucleophilic catalyst (e.g., DMAP) | Sulfonylallene | Tetrahydropyridine derivative | nii.ac.jp |
| N-tethered allenamides (from propargyl amides) | Thermal (65 °C) | Allenamide | Fused Nitrogen Heterocycle | sci-hub.boxnih.gov |
Cyclization of Trifluoro-N-(prop-2-yn-1-yl)methanesulfonamides to N-(Hydroxymethyl)-1,2,3-Triazoles
The synthesis of N-(hydroxymethyl)-1,2,3-triazoles from propargyl sulfonamides is a transformation that can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC). While direct literature on the cyclization of a trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide was not prominently found, the reaction can be inferred from analogous transformations involving N-sulfonyl azides and terminal alkynes like propargyl alcohol.
A well-established method for creating 1,2,3-triazole rings is the Cu(I)-catalyzed reaction between an azide and a terminal alkyne. In a related synthesis, various N-sulfonyl and N-sulfamoyl azides have been reacted with a range of terminal alkynes in aqueous media to selectively produce N-sulfonyl and N-sulfamoyltriazoles. nih.gov For instance, the reaction of sulfonyl azides with propargyl alcohol, catalyzed by copper sulfate (B86663) and sodium ascorbate, yields the corresponding 1,2,3-triazole-sulfonamide molecular conjugates with a hydroxymethyl group at the 4-position of the triazole ring. mdpi.com The general mechanism for this CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring before collapsing to the stable triazole product. The presence of an electron-withdrawing group like a sulfonamide on the azide can influence the stability of the triazole intermediate. nih.gov
The reaction to form N-sulfonyl-4-(hydroxymethyl)-1,2,3-triazoles from sulfonyl azides and propargyl alcohol has been shown to proceed efficiently. mdpi.com This suggests that a similar pathway would be viable for trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide, reacting with an appropriate azide source that could deliver the N-(hydroxymethyl) moiety, or by reacting this compound with an azide that leads to a triazole which can be subsequently hydroxymethylated.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Propargyl alcohol | Sulfa drug azides | Copper sulfate/Sodium ascorbate | Sulfonamide-1,2,3-triazole hybrids with a hydroxymethyl group | mdpi.com |
| Terminal alkynes | N-sulfonyl azides | Cu(I) with prolinamide ligand | N-sulfonyl-1,2,3-triazoles | nih.gov |
Cycloisomerization with Sulfonyl Group Rearrangement
The cycloisomerization of N-propargyl sulfonamides is a powerful method for constructing various nitrogen-containing heterocyclic compounds, often catalyzed by transition metals, particularly gold. These reactions can be accompanied by rearrangements, leading to complex molecular architectures.
Gold-catalyzed reactions of N-propargyl sulfonamides have been shown to yield a variety of products depending on the specific substrate and reaction conditions. For example, gold-catalyzed cycloisomerization of N-propargyl-N-vinyl sulfonamides can lead to either 2-sulfonylmethyl pyrroles or dihydropyridines, demonstrating catalyst-controlled divergence. nih.gov Similarly, chiral propargylic sulfonamides can be transformed into chiral 3-pyrrolines through an asymmetric gold-catalyzed isomerization and cyclization process. nih.gov
Rearrangements during these cycloisomerizations are also documented. A notable example is the gold-catalyzed cyclization of 1-(2′-azidoaryl)propargylsulfonamides, which proceeds through a 6-endo-dig cyclization followed by a selective 1,2-N migration to afford 3-sulfonamidoquinolines. acs.org In a different system, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine undergo an unexpected rearrangement to form pyrrolidin-3-ones when treated with a silyl (B83357) triflate. acs.org Gold-catalyzed tandem cycloisomerization and dimerization of chiral homopropargyl sulfonamides have also been developed to produce enantioenriched pyrrolidines. core.ac.uk
| Substrate | Catalyst System | Product | Key Transformation | Reference |
| N-propargyl-N-vinyl sulfonamides | Gold(I) catalyst | 2-Sulfonylmethyl pyrroles / Dihydropyridines | Catalyst-controlled cycloisomerization | nih.gov |
| Chiral propargylic sulfonamides | Gold/Chiral phosphine (B1218219) ligand | Chiral 3-pyrrolines | Asymmetric isomerization and cyclization | nih.gov |
| 1-(2′-Azidoaryl)propargylsulfonamides | Gold catalyst | 3-Sulfonamidoquinolines | Cyclization with 1,2-N migration | acs.org |
| Serine/Threonine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides | Trimethylsilyl trifluoromethanesulfonate | Pyrrolidin-3-ones | Rearrangement | acs.org |
| Chiral homopropargyl sulfonamides | Gold catalyst / MsOH | Enantioenriched pyrrolidines | Tandem cycloisomerization/dimerization | core.ac.uk |
Nucleophilic Substitution and Other Derivatizations
The terminal alkyne group in this compound is the primary site for derivatization, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction provides a highly efficient and versatile route to a wide array of 1,4-disubstituted 1,2,3-triazole derivatives.
The CuAAC reaction involves the coupling of the terminal alkyne of this compound with an organic azide in the presence of a Cu(I) catalyst. This method has been used to synthesize novel hybrid molecules containing both a sulfonamide and a 1,2,3-triazole moiety. For instance, N,4-dimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide was reacted with various aryl azides to produce a series of new sulfonamide-triazole hybrids. nih.gov This highlights the broad applicability of this reaction for creating diverse molecular structures. The reaction is generally high-yielding and tolerates a wide range of functional groups. nih.govresearchgate.net
Beyond CuAAC, the activated alkyne can potentially undergo nucleophilic addition reactions. Soft nucleophiles, such as thiols, amines, and alcohols, can add across the carbon-carbon triple bond in a Michael-type 1,4-conjugate addition, particularly if the alkyne is further activated by an electron-withdrawing group. nih.gov
Other derivatizations can target the sulfonamide nitrogen. For example, N-alkylation can be performed, as seen in the synthesis of various N-alkylbenzenesulfonamides. nih.gov Furthermore, multicomponent reactions, such as the Ugi reaction, can be coupled with N-sulfonylation to create complex pseudopeptide structures connected to a sulfonamide scaffold in a one-pot process. rsc.org
| Reaction Type | Reactants | Product Class | Key Features | Reference |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azides | 1,2,3-Triazole-sulfonamide hybrids | High efficiency, modular, "click chemistry" | nih.govnih.gov |
| Nucleophilic Conjugate Addition | This compound, Heteronucleophiles (e.g., thiols, amines) | α,β-Unsaturated adducts | Addition to the activated alkyne | nih.gov |
| N-Alkylation | Sulfonamide, Alkylating agent | N-Alkyl sulfonamides | Derivatization at the sulfonamide nitrogen | nih.gov |
| Tandem N-Sulfonylation/Ugi Reaction | Sulfonyl chloride, Glycine, Benzylamine, Benzaldehyde, Isocyanide | Pseudopeptide-sulfonamide conjugates | Multi-component, one-pot synthesis | rsc.org |
Applications of N Prop 2 Yn 1 Yl Methanesulfonamide in Advanced Organic Synthesis
Design and Synthesis of Complex Heterocyclic Scaffolds
The inherent reactivity of the propargyl group, coupled with the directing and activating properties of the sulfonamide, makes N-(prop-2-yn-1-yl)methanesulfonamide an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles. These scaffolds are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.
The synthesis of complex fused aza-heterocycles can be envisioned through multi-step sequences starting from this compound. A key strategy involves the initial functionalization of the terminal alkyne via Sonogashira coupling with various heteroaryl halides. This step introduces the desired heteroaromatic moiety, which is often a critical pharmacophore in medicinal chemistry.
Following the Sonogashira coupling, the sulfonamide nitrogen can be further elaborated. For instance, the synthesis of N-(2-Cyanopropan-2-yl)-N-(3-(heteroaryl)prop-2-yn-1-yl)methanesulfonamides can be proposed. This would involve the N-alkylation of the sulfonamide with a suitable reagent, such as 2-chloro-2-methylpropanenitrile, to introduce the 2-cyanopropan-2-yl group. The resulting molecule contains multiple functionalities that can be utilized in subsequent cyclization reactions to form pyridoheterocycles or other fused aza-heterocycles. While the direct synthesis of this specific compound is not extensively documented, the synthesis of related N-(2-cyanopropan-2-yl) amides has been reported, suggesting the feasibility of this approach.
A plausible synthetic route is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, Heteroaryl halide (Het-X) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | N-(3-(heteroaryl)prop-2-yn-1-yl)methanesulfonamide |
| 2 | N-(3-(heteroaryl)prop-2-yn-1-yl)methanesulfonamide, 2-chloro-2-methylpropanenitrile | Base (e.g., NaH), DMF | N-(2-Cyanopropan-2-yl)-N-(3-(heteroaryl)prop-2-yn-1-yl)methanesulfonamide |
The resulting propargyl sulfonamide derivative is a versatile intermediate for intramolecular cyclization reactions to access a variety of fused nitrogen-containing heterocyclic systems. rsc.orgbenthamscience.comnih.gov
The synthesis of dihydroimidazo[1,2-a] nih.govtandfonline.comresearchgate.nettriazin-4(6H)-ones represents another potential application of this compound. Although the direct synthesis of this specific regioisomer using the target compound is not explicitly detailed in the literature, the construction of the related dihydroimidazo[5,1-c] imist.masemanticscholar.orgnih.govtriazine-3,6(2H,4H)-dione scaffold has been achieved using propargyl bromide. tandfonline.comresearchgate.net This suggests that this compound could serve as a precursor to a propargyl-substituted guanidine (B92328) derivative, a key intermediate for the synthesis of such fused heterocycles.
A proposed synthetic pathway could involve the reaction of the amine derived from this compound with a cyanamide (B42294) to form a propargylated guanidine. This intermediate could then undergo cyclization with an appropriate α,β-unsaturated ketone or a related synthon to furnish the desired dihydroimidazo[1,2-a] nih.govtandfonline.comimist.matriazin-4(6H)-one core. semanticscholar.orgresearchgate.netnih.govnih.gov The synthesis of related dihydroimidazo[1,2-a]-1,3,5-triazine derivatives has been reported, further supporting the viability of this synthetic strategy. nih.govnih.govrsc.orgresearchgate.net
The synthesis of 4-amino-2H-chromen-2-imines from this compound can be envisioned through a Thorpe-Ziegler type cyclization. This reaction is a powerful tool for the formation of cyclic ketones and enamines from dinitriles. wikipedia.org In this context, a precursor bearing both a nitrile group and the propargyl sulfonamide moiety would be required.
A plausible synthetic approach would involve the reaction of this compound with an o-cyanophenol derivative. The resulting intermediate, possessing both a nitrile and an alkyne, could then undergo an intramolecular cyclization under basic conditions. The Thorpe-Ziegler reaction would lead to the formation of the desired 4-amino-2H-chromen-2-imine scaffold. While direct examples utilizing this compound are scarce, the synthesis of various 2-amino-4H-chromene derivatives from salicylaldehydes and malononitrile (B47326) is well-established and proceeds through a similar cyclization pathway. nih.govmdpi.comresearchgate.netrsc.orgnih.gov
Development of Ligands for Coordination Chemistry
The presence of both a soft alkyne donor and a hard sulfonamide nitrogen donor makes this compound and its derivatives attractive ligands for coordination chemistry. These ligands can coordinate to a variety of metal centers, leading to the formation of complexes with interesting structural and electronic properties.
The terminal alkyne of this compound can be readily deprotonated to form an alkynyl anion, which can then coordinate to metal centers. This has been demonstrated in the synthesis of gold(I) complexes. For example, a series of gold(I) complexes with the general formula [Au(L)(L')] have been synthesized, where L is 4-phenyl-N-(prop-2-yn-1-yl)quinazoline-2-carboxamide, a ligand structurally related to the subject compound. nih.govnih.govresearchgate.net
In this work, the alkynyl ligand was prepared and subsequently reacted with gold(I) precursors such as [AuCl(PPh₃)] to afford the desired gold(I) alkynyl complexes. These complexes have shown interesting biological activities, highlighting the potential of this compound-derived ligands in the development of new metallodrugs. researchgate.net The synthesis of such complexes typically proceeds in high yield under mild conditions.
| Complex | Ligand (L) | Co-Ligand (L') |
| 1 | 4-phenyl-N-(prop-2-yn-1-yl)quinazoline-2-carboxamide | PPh₃ (triphenylphosphine) |
| 2 | 4-phenyl-N-(prop-2-yn-1-yl)quinazoline-2-carboxamide | TPA (1,3,5-triaza-7-phosphaadamantane) |
| 3 | 4-phenyl-N-(prop-2-yn-1-yl)quinazoline-2-carboxamide | Me₂-imy (1,3-dimethylimidazol-2-ylidene) |
The sulfonamide group in this compound can be a precursor to a primary amine via standard deprotection protocols. The resulting propargylamine (B41283) can then be condensed with a variety of aldehydes or ketones to form Schiff base ligands. These sulfonamide-derived Schiff bases are versatile ligands that can coordinate to a wide range of metal ions, including Co(II), Cu(II), Ni(II), and Zn(II). tandfonline.comimist.matandfonline.com
The synthesis of these Schiff base metal complexes is typically achieved by reacting the pre-formed Schiff base ligand with a metal salt in a suitable solvent, often under reflux. mdpi.combibliomed.orgnih.govchemijournal.comresearchgate.net The resulting complexes often exhibit enhanced biological activity compared to the free ligands. researchgate.netzenodo.org The coordination of the metal ion to the Schiff base ligand can occur through the imine nitrogen and another donor atom, such as a phenolic oxygen if a salicylaldehyde (B1680747) derivative is used in the Schiff base formation.
A general synthetic scheme for the formation of sulfonamide-derived Schiff base metal complexes is as follows:
| Step | Reactants | Conditions | Product |
| 1 | This compound | Deprotection | Propargylamine |
| 2 | Propargylamine, Aldehyde/Ketone | Condensation | Schiff Base Ligand |
| 3 | Schiff Base Ligand, Metal Salt | Reflux in a suitable solvent | Metal Complex |
Precursors for Functional Organic Materials (Synthetically Focused)
This compound, a bifunctional molecule featuring a terminal alkyne group and a methanesulfonamide (B31651) moiety, holds significant potential as a versatile precursor in the synthesis of advanced functional organic materials. Its unique structure allows for the introduction of specific functionalities into polymeric architectures, thereby tuning the material's properties for a range of specialized applications. The synthetic utility of this compound lies primarily in its ability to participate in polymerization and post-polymerization modification reactions, leading to the creation of materials with tailored thermal, mechanical, and chemical characteristics.
The incorporation of the sulfonamide group (-SO₂NH-) into a polymer backbone can significantly influence the material's properties. Sulfonamide-functionalized polymers are known for their potential pH-responsiveness and specific targeting capabilities in biomedical applications. rsc.org The presence of this functional group can enhance the thermal stability and flame retardant characteristics of the resulting polymers. researchgate.netrsc.org
The terminal alkyne group (prop-2-yn-1-yl) serves as a reactive handle for various polymerization techniques and post-polymerization modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." ugent.bend.edu This highly efficient and orthogonal reaction allows for the facile construction of complex macromolecular architectures, such as block copolymers, cyclic polymers, and dendrimers, under mild conditions. ugent.bemdpi.com
Polymer Synthesis and Modification
The synthesis of functional polymers from this compound can be envisioned through several routes. While direct polymerization of the alkyne group can lead to conjugated polymers with interesting electronic properties, a more common approach involves its use as a functional comonomer or as an initiator/terminating agent in controlled polymerization techniques. nih.gov
For instance, this compound can be incorporated into polymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a technique that allows for the synthesis of well-defined (co)polymer architectures. rsc.org This method enables the preparation of polymers with controlled molecular weights and narrow molecular weight distributions, where the sulfonamide group is pendant to the main chain.
Furthermore, the alkyne functionality is invaluable for post-polymerization modification. Polymers prepared with other functional monomers can be endowed with alkyne side chains using this compound. These alkyne-functionalized polymers can then be reacted with a wide array of azide-containing molecules via CuAAC to introduce diverse functionalities, including bioactive molecules, fluorescent tags, or moieties that enhance solubility or thermal properties. ugent.bemdpi.com
Potential Properties and Applications of Derived Materials
The materials derived from this compound are expected to exhibit a combination of properties imparted by both the sulfonamide group and the polymer backbone.
Thermal Properties: Aromatic polyamides (aramids) are known for their exceptional thermal stability, with decomposition temperatures often exceeding 400°C. mdpi.com The introduction of a sulfonamide group can further enhance these properties. For example, polyamides containing sulfonamide linkages have shown high glass transition temperatures (Tg) and thermal decomposition temperatures. The thermal behavior of polymers derived from this compound would likely exhibit two main decomposition stages: one related to the side chain and another to the main polymer backbone. researchgate.netresearchgate.net
Data on Thermal Properties of Related Polymer Systems:
pH-Responsiveness: The sulfonamide group has a pKa that can be tuned by the surrounding chemical environment. This allows polymers incorporating this moiety to exhibit pH-responsive behavior, such as changes in solubility or conformation in response to pH changes. This property is particularly valuable for applications in drug delivery and sensors. rsc.org
Click Chemistry for Advanced Architectures: The presence of the terminal alkyne makes this compound an ideal building block for creating complex polymer architectures through click chemistry. ugent.benih.gov For example, it can be used to synthesize star polymers, graft copolymers, and polymer networks with a high degree of control and efficiency. These advanced architectures can lead to materials with unique mechanical and rheological properties.
Illustrative Synthetic Schemes for Functional Material Precursors:
Exploration of Structural Analogues and Derivatives of N Prop 2 Yn 1 Yl Methanesulfonamide
Trifluoromethylated Sulfonamide Analogues (e.g., Trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide)
The introduction of a trifluoromethyl group in place of the methyl group on the sulfonyl moiety yields Trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide, also known as N-propargyltrifluoromethanesulfonamide or N-propargyltriflamide. This substitution significantly impacts the electronic properties of the sulfonamide.
Synthesis and Reactivity:
The synthesis of N-propargyltrifluoromethanesulfonamide has been achieved through the reaction of propargylamine (B41283) with trifluoromethanesulfonic anhydride (B1165640). nih.gov An alternative approach involves the protection of the nitrogen atom, followed by dehydrobromination of an N-protected N-(2,3-dibromopropyl)trifluoromethanesulfonamide. nih.gov The high acidity of the NH proton in the unprotected triflamide can otherwise hinder certain reactions. nih.gov
The trifluoromethyl group, being a strong electron-withdrawing group, increases the acidity of the sulfonamide proton, influencing its reactivity in comparison to its non-fluorinated counterpart. Research has shown that N-allyl- and N-propargyltrifluoromethanesulfonimides undergo various reactions, including bromination and nucleophilic substitution. nih.gov The increased electrophilicity of the sulfonyl center can also affect its interaction with other functional groups and reagents.
A related isomer, N-(prop-2-yn-1-ylidene)trifluoromethanesulfonamide, has also been documented, highlighting the potential for isomeric forms in this class of compounds.
Comparative Data of N-(prop-2-yn-1-yl)methanesulfonamide and its Trifluoromethylated Analogue
| Property | This compound | Trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide |
| Molecular Formula | C₄H₇NO₂S | C₄H₄F₃NO₂S |
| Molecular Weight | 133.17 g/mol | 187.14 g/mol |
| Acidity of N-H | Less acidic | More acidic |
| Synthesis | Reaction of propargylamine with methanesulfonyl chloride | Reaction of propargylamine with trifluoromethanesulfonic anhydride nih.gov |
N,N-Disubstituted Propargylsulfonamides (e.g., N,N-di(prop-2-yn-1-yl)methanesulfonamide)
The substitution of both hydrogen atoms on the sulfonamide nitrogen with propargyl groups leads to the formation of N,N-di(prop-2-yn-1-yl)methanesulfonamide. This disubstitution eliminates the acidic proton and introduces two reactive alkyne functionalities.
Synthesis and Properties:
The synthesis of N,N-dipropargylsulfonamides can be achieved through the dialkylation of a primary sulfonamide with propargyl bromide in the presence of a base. nih.gov The absence of the N-H proton in these tertiary sulfonamides renders them less acidic and alters their chemical behavior compared to primary and secondary sulfonamides.
A notable example of a more complex molecule containing the N,N-dipropargyl moiety is N,N-Di(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine methanesulfonate, which is a known impurity of Rasagiline. cardiff.ac.ukveeprho.compharmaffiliates.comveeprho.com This highlights the potential for this functional group to be present in pharmacologically relevant molecules. The two propargyl groups can participate in various reactions, including click chemistry and cycloadditions, making these compounds valuable synthons for more complex molecular architectures.
Derivatives with Extended Alkynyl or Aromatic Moieties (e.g., N-(cyanomethyl)-N-(3-arylprop-2-yn-1-yl)methanesulfonamide)
Further derivatization of the this compound scaffold can involve the introduction of a cyanomethyl group on the nitrogen atom and an aryl group at the terminal position of the alkyne, leading to compounds such as N-(cyanomethyl)-N-(3-arylprop-2-yn-1-yl)methanesulfonamide.
Synthetic Approaches:
While direct synthesis of this specific derivative is not extensively documented, its preparation can be envisioned through established synthetic methodologies. The synthesis could potentially proceed via N-alkylation of a pre-existing N-(3-arylprop-2-yn-1-yl)methanesulfonamide with a cyanomethylating agent like bromoacetonitrile. Alternatively, a route involving the cyanation of a suitable precursor could be explored. For instance, the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as an electrophilic cyanation reagent has been reported for the synthesis of various nitriles. mdpi.com A related strategy involves a one-pot deoxycyanamidation−isomerization of propargyl alcohols with NCTS to access N-allenyl cyanamides, which demonstrates the feasibility of introducing a cyano group onto a nitrogen atom attached to a propargylic system. cardiff.ac.ukresearchgate.net
The presence of the aryl group on the alkyne chain and the cyanomethyl group on the nitrogen introduces additional functionality and complexity, potentially influencing the molecule's reactivity and biological activity.
Stereochemical Aspects in Derivative Synthesis
The synthesis of derivatives of this compound can involve the creation of chiral centers, making stereochemistry a critical consideration. This is particularly relevant when substitutions are introduced at the propargylic position or when the sulfonamide is part of a larger chiral molecule.
Control of Stereochemistry:
The asymmetric synthesis of chiral propargylamines and sulfonamides has been a subject of significant research. researchgate.net One common strategy for achieving stereocontrol in the synthesis of chiral propargylamines involves the use of chiral auxiliaries. For example, the condensation of aldehydes with chiral sulfinamides, such as Ellman's auxiliary, can lead to the formation of chiral N-sulfinylimines. Subsequent addition of an alkynyl nucleophile to these imines can proceed with high diastereoselectivity, affording chiral propargylamines after removal of the auxiliary.
In the context of sulfonamides, stereoselective methods often focus on reactions that create a chiral center adjacent to the sulfur atom or on the nitrogen substituent. drexel.edu For instance, catalytic enantioselective N-allylation of secondary sulfonamides has been developed to create N-C axially chiral sulfonamides. nih.gov The choice of chiral ligand in such catalytic systems is crucial for inducing high enantioselectivity.
When synthesizing complex derivatives, such as those with extended aromatic moieties or multiple substituents, controlling the stereochemistry at each chiral center is essential for obtaining a single, desired stereoisomer. The principles of asymmetric synthesis, including the use of chiral catalysts, auxiliaries, and reagents, are therefore fundamental to the preparation of stereochemically pure derivatives of this compound.
Catalysis with N Prop 2 Yn 1 Yl Methanesulfonamide As a Key Substrate or Precursor
Copper-Catalyzed Transformations (beyond CuAAC, e.g., Hydroamination)
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for propargyl-containing compounds, N-(prop-2-yn-1-yl)methanesulfonamide and related propargyl sulfonamides can also participate in other copper-catalyzed transformations such as hydroamination. The intramolecular hydroamination of propargyl sulfonamides offers a direct route to valuable nitrogen-containing heterocyclic compounds.
In a study on the copper(I)-catalyzed hydroamination of propargyl imidates, which are structurally similar to N-propargyl sulfonamides, it was demonstrated that various propargyl imidates undergo a 5-exo-dig cyclization to yield 4-methylene-4,5-dihydrooxazoles in high yields. scranton.eduresearchgate.net The reactions are typically catalyzed by copper(I) iodide at room temperature. scranton.eduresearchgate.net This suggests the potential for this compound to undergo a similar intramolecular cyclization under copper catalysis to furnish a five-membered heterocyclic product.
A proposed reaction for this compound would involve the activation of the alkyne by the copper catalyst, followed by the nucleophilic attack of the sulfonamide nitrogen atom. This would lead to the formation of a vinylcopper intermediate, which upon protonolysis, would yield the cyclized product. The efficiency and regioselectivity of such a reaction would likely be influenced by the nature of the copper catalyst and the reaction conditions.
Further research into the copper-catalyzed hydroamination of N-allenylsulfonamides has highlighted the crucial role of ancillary coordinating groups on the nitrogen atom in facilitating the reaction. thieme-connect.deresearchgate.net This indicates that the methanesulfonyl group in this compound could play a significant role in coordinating with the copper catalyst and influencing the outcome of the reaction.
Palladium-Catalyzed Reactions
This compound and its derivatives are valuable substrates in palladium-catalyzed reactions, leading to the formation of various carbo- and heterocyclic structures. These reactions often involve the activation of the propargylic system by the palladium catalyst, followed by cyclization, cross-coupling, or amination steps.
A notable example is the palladium-catalyzed cyclization of propargyl-tethered iodosulfonamides with boronic acids. researchgate.netrsc.org This reaction proceeds via a cascade process involving carbopalladation of the alkyne, followed by an intramolecular Suzuki-Miyaura coupling, to afford benzosultams in good yields. researchgate.netrsc.org This methodology demonstrates the potential of using this compound as a precursor in palladium-catalyzed tandem reactions.
In a similar vein, palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids has been developed to synthesize N-allylbenzamides, which can then undergo acid-induced cyclization to form oxazolines. nih.gov This highlights the versatility of the propargyl group in palladium-catalyzed transformations.
Furthermore, palladium catalysis has been employed for the cyclization amination of propargylamines with 1,3-dienes, yielding chloromethylene pyrrolidines. researchgate.net This reaction showcases the ability to construct five-membered nitrogen heterocycles from propargylamine (B41283) precursors. The development of a palladium-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines further underscores the utility of this approach for the synthesis of polysubstituted furans. rsc.org
The following table summarizes representative palladium-catalyzed reactions of N-propargyl sulfonamide analogs.
| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |
| N-(2-iodophenyl)-N-(prop-2-yn-1-yl)benzenesulfonamide | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃, Arylboronic acid | 2-Aryl-4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[e] acs.orgnih.govthiazine 1,1-dioxide | 70-95 | researchgate.netrsc.org |
| N-propargyl benzamide | Pd(OAc)₂, SPhos, K₃PO₄, Arylboronic acid | N-allylbenzamide | 60-85 | nih.gov |
| N-propargyl arylamine | Pd(dba)₂, dppf, Cs₂CO₃, 1,3-diene | Chloromethylene pyrrolidine (B122466) | 75-90 | researchgate.net |
| N-propargyl arylamine with 1,3-dicarbonyl side chain | Pd(TFA)₂, (S)-Tol-BINAP, Cs₂CO₃ | Furan bearing an indoline (B122111) skeleton | 65-88 | rsc.org |
Cobalt-Catalyzed Cycloadditions
Cobalt-catalyzed reactions provide an efficient means to construct complex cyclic molecules, and this compound and its analogs can serve as valuable building blocks in these transformations. While direct cobalt-catalyzed cycloadditions with this compound are not extensively documented, related cobalt-catalyzed cycloisomerizations of unsaturated N-acyl sulfonamides offer significant insights into its potential reactivity. acs.orgnih.govresearchgate.net
A study on the cobalt(III)-salen catalyzed cycloisomerization of olefinic N-acyl sulfonamides demonstrated the formation of cyclic N-sulfonyl imidates in good yields. acs.orgnih.govresearchgate.net Notably, a methanesulfonamide (B31651) derivative was successfully cyclized to the corresponding N-sulfonyl imidate in 88% yield. acs.orgnih.gov This reaction proceeds in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH) or air. acs.orgnih.gov Although this example involves an olefin instead of an alkyne, it establishes the compatibility of the methanesulfonamide group in cobalt-catalyzed cyclization reactions.
It is plausible that this compound could participate in cobalt-catalyzed [2+2+2] cycloadditions with other alkynes or nitriles to generate substituted aromatic rings or pyridines, respectively. Such reactions are well-established for various alkyne substrates. The development of cobalt-catalyzed intramolecular [3+2] cycloadditions of alkylidenecyclopropanes with alkynes further highlights the potential for cobalt to mediate complex cycloaddition cascades. csic.es
The following table presents data from the cobalt-catalyzed cycloisomerization of a related N-acyl methanesulfonamide.
| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |
| N-(pent-4-enoyl)methanesulfonamide | Co(salen), t-BuOOH, PhSiH₃, HFIP | 2-(methylsulfonyl)-6-propyl-3,6-dihydro-2H-1,2-oxazine-6-carbaldehyde | 88 | acs.orgnih.gov |
Gold-Catalyzed Cycloisomerization
Gold catalysts have emerged as powerful tools for the cycloisomerization of enynes and related systems containing propargylic functionalities. The high affinity of gold(I) and gold(III) catalysts for alkynes facilitates a wide range of intramolecular transformations. This compound and its analogs are excellent substrates for such reactions, leading to the formation of various heterocyclic structures.
Research has shown that N-propargylindole-2-carboxamides undergo gold(III) chloride-catalyzed cycloisomerization to produce β-carbolinones in high yields. nih.gov Similarly, gold-catalyzed cyclization of yne-tethered ynamides has been utilized to construct novel N-heterocycles. rsc.org These examples underscore the general applicability of gold catalysis to N-propargyl amide systems.
A particularly relevant study involves the gold(I)-catalyzed tandem cycloisomerization and dimerization of chiral homopropargyl sulfonamides. This reaction proceeds through a 5-endo-dig cyclization to form an enamide intermediate, which then dimerizes to yield highly functionalized pyrrolidines with excellent diastereoselectivity.
The following table summarizes the results of a gold-catalyzed cycloisomerization of a homopropargyl sulfonamide, which serves as a close model for the potential reactivity of this compound.
| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |
| (R)-N-(1-phenylbut-3-yn-1-yl)-4-methylbenzenesulfonamide | [IPrAuNTf₂], MsOH, DCE | Dimeric pyrrolidine derivative | 92 | |
| N-propargylindole-2-carboxamide | AuCl₃, CH₂Cl₂ | β-carbolinone | 85-95 | nih.gov |
| N-(prop-2-yn-1-yl)ynamide | AuCl₃, DCE | Indeno[1,2-c]pyrrole | 70-85 |
Q & A
Q. What are the established synthetic routes for N-(prop-2-yn-1-yl)methanesulfonamide, and what methodological considerations are critical for reproducibility?
The compound can be synthesized via multi-step reactions involving alkynyl intermediates. For example, a protocol involves reacting propargylamine derivatives with methanesulfonyl chloride under basic conditions (e.g., NaOH in DMF at 60°C), followed by purification via column chromatography . Key considerations include controlling reaction temperature to avoid side reactions (e.g., alkyne dimerization) and ensuring anhydrous conditions to prevent hydrolysis of the sulfonamide group. NMR and FT-IR are essential for verifying the structure and purity of intermediates and final products .
Q. How can researchers confirm the molecular structure and stereochemistry of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Using programs like SHELXL , researchers refine crystallographic data to resolve bond lengths, angles, and torsional conformations. For non-crystalline samples, complementary techniques such as / NMR, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy (FT-IR/Raman) provide structural insights. For example, NMR peaks near δ 3.0–3.5 ppm confirm the methanesulfonamide group, while alkyne protons appear at δ 2.0–3.0 ppm .
Advanced Research Questions
Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model the compound’s electronic structure, including HOMO-LUMO gaps, electrostatic potential maps, and vibrational frequencies. These simulations help predict regioselectivity in reactions (e.g., cyclization or electrophilic additions) and correlate with experimental UV-Vis or IR spectra . For instance, DFT studies on analogous sulfonamides reveal how electron-withdrawing sulfonyl groups influence charge distribution and reaction pathways .
Q. How can catalytic methods be optimized for intramolecular cyclization of alkynyl sulfonamides like this compound?
EtZn-catalyzed hydroamination is a promising approach for forming nitrogen-containing heterocycles. Key parameters include:
- Catalyst loading (5–10 mol% EtZn) and solvent choice (toluene or THF).
- Temperature control (80–100°C) to balance reaction rate and selectivity.
- Monitoring progress via NMR to detect intermediates (e.g., enamine tautomers). Challenges include competing side reactions (e.g., Glaser coupling); adding ligands like phosphines can suppress these .
Q. What experimental and computational approaches resolve contradictions in crystallographic or spectroscopic data for sulfonamide derivatives?
Discrepancies in bond lengths or spectroscopic peaks often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups). Strategies include:
Q. How can researchers evaluate the bioactivity of this compound in enzyme inhibition studies?
For COX-2 inhibition assays (as seen in related sulfonamides ):
- Use recombinant COX-2 enzyme and measure IC values via fluorescence-based assays (e.g., inhibition of prostaglandin production).
- Compare selectivity over COX-1 using cell-free systems.
- Molecular docking (e.g., AutoDock Vina) can predict binding modes to the enzyme’s active site, guiding structure-activity relationship (SAR) studies.
Methodological Tables
Table 1. Key Spectroscopic Data for this compound Derivatives
| Technique | Characteristic Signals | Reference |
|---|---|---|
| NMR | δ 3.04 ppm (s, 3H, SOCH), δ 2.8–3.1 ppm (m, 2H, CH-C≡CH) | |
| FT-IR | 3297 cm (N-H stretch), 1574 cm (S=O asym. stretch), 1152 cm (S=O sym. stretch) |
Table 2. Computational Parameters for DFT Studies on Sulfonamides
| Method | Basis Set | Properties Analyzed | Reference |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | HOMO-LUMO gaps, electrostatic potentials, vibrational frequencies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
